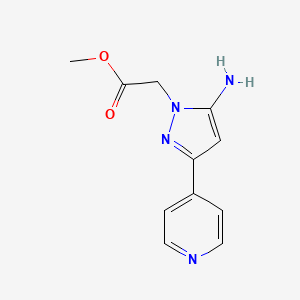
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
“1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” is a chemical compound with the linear formula C10H8Cl2N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” are not detailed in the literature, similar compounds have been involved in ammoxidation reactions .Applications De Recherche Scientifique
Antispermatogenic Agent
This compound has been studied for its potential use as an antispermatogenic agent. In animal studies, it has shown the ability to induce reversible infertility by causing the exfoliation of immature germ cells in the testes .
Pharmaceutical Synthesis
The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structural framework is utilized in the development of drugs with potential therapeutic applications .
Conformational Analysis in Drug Design
The X-ray structure and conformational analysis of compounds related to 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid provide valuable insights into the design of new drugs. Understanding the molecular conformation is crucial for predicting the biological activity and optimizing pharmacological properties .
Industrial Biocide
Derivatives of this compound, such as 2,4-dichlorobenzyl alcohol, have been used as industrial biocides due to their antibacterial properties. They are incorporated into various medicinal preparations to prevent bacterial contamination .
Biochemical Research
In biochemical research, this compound and its derivatives are used to study enzyme inhibition, receptor binding, and other cellular processes that are fundamental to understanding disease mechanisms and developing new treatments .
Safety and Hazards
Orientations Futures
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The development of drugs based on these bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid” and similar compounds may have potential applications in future drug development.
Mécanisme D'action
Target of Action
The primary target of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane . ANT plays a crucial role in cellular energy metabolism by exchanging ADP and ATP across the mitochondrial membrane .
Mode of Action
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid acts as a ligand for ANT, inducing a conformational change in the translocase . This change leads to the formation of a mitochondrial channel, which is a critical step in the process of apoptosis .
Biochemical Pathways
The compound’s interaction with ANT affects the energy metabolism of the cell. By inducing a conformational change in ANT, it disrupts the normal exchange of ADP and ATP across the mitochondrial membrane . This disruption can lead to a decrease in ATP production, affecting various biochemical pathways that rely on ATP for energy.
Result of Action
The primary result of the action of 1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid is the induction of apoptosis, or programmed cell death . By interacting with ANT and disrupting ATP production, it triggers a cascade of events that ultimately lead to cell death .
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWHHXFUHRTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470130.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)








![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1470149.png)

